molecular formula C17H13F2N3O3S B2421369 1-(4-(difluoromethoxy)phenyl)-2-(methylthio)-5-(3-nitrophenyl)-1H-imidazole CAS No. 1226457-76-6

1-(4-(difluoromethoxy)phenyl)-2-(methylthio)-5-(3-nitrophenyl)-1H-imidazole

Cat. No.: B2421369
CAS No.: 1226457-76-6
M. Wt: 377.37
InChI Key: FUSKWGOVZKBIJP-UHFFFAOYSA-N
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Description

1-(4-(difluoromethoxy)phenyl)-2-(methylthio)-5-(3-nitrophenyl)-1H-imidazole is a complex organic compound with a unique structure that includes a difluoromethoxy group, a methylthio group, and a nitrophenyl group attached to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(difluoromethoxy)phenyl)-2-(methylthio)-5-(3-nitrophenyl)-1H-imidazole typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the imidazole ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the difluoromethoxy group: This step often involves the use of difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone.

    Attachment of the methylthio group: This can be done through nucleophilic substitution reactions using methylthiolating agents like methylthiol chloride.

    Incorporation of the nitrophenyl group: This step typically involves nitration reactions using nitric acid or other nitrating agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(4-(difluoromethoxy)phenyl)-2-(methylthio)-5-(3-nitrophenyl)-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with a catalyst, sodium borohydride.

    Substitution: Nucleophiles like thiols, amines, or halides.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

1-(4-(difluoromethoxy)phenyl)-2-(methylthio)-5-(3-nitrophenyl)-1H-imidazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(4-(difluoromethoxy)phenyl)-2-(methylthio)-5-(3-nitrophenyl)-1H-imidazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The difluoromethoxy group can enhance binding affinity to certain targets, while the nitrophenyl group can participate in electron transfer reactions.

Comparison with Similar Compounds

Similar Compounds

    1-(4-methoxyphenyl)-2-(methylthio)-5-(3-nitrophenyl)-1H-imidazole: Similar structure but with a methoxy group instead of a difluoromethoxy group.

    1-(4-(trifluoromethoxy)phenyl)-2-(methylthio)-5-(3-nitrophenyl)-1H-imidazole: Contains a trifluoromethoxy group instead of a difluoromethoxy group.

    1-(4-(difluoromethoxy)phenyl)-2-(methylthio)-5-(4-nitrophenyl)-1H-imidazole: Similar structure but with the nitro group in a different position.

Uniqueness

1-(4-(difluoromethoxy)phenyl)-2-(methylthio)-5-(3-nitrophenyl)-1H-imidazole is unique due to the specific combination of functional groups, which can confer distinct chemical and biological properties. The presence of the difluoromethoxy group can enhance lipophilicity and metabolic stability, making it a valuable compound for various applications.

Properties

IUPAC Name

1-[4-(difluoromethoxy)phenyl]-2-methylsulfanyl-5-(3-nitrophenyl)imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F2N3O3S/c1-26-17-20-10-15(11-3-2-4-13(9-11)22(23)24)21(17)12-5-7-14(8-6-12)25-16(18)19/h2-10,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUSKWGOVZKBIJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(N1C2=CC=C(C=C2)OC(F)F)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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